Cetirizine Impurity C dihydrochloride

Synthetic Chemistry Process Optimization Pharmaceutical Manufacturing

This pharmacopoeia-grade Cetirizine Impurity C dihydrochloride (CAS 2702511-37-1) is the definitive reference standard for detecting the 2-chloro-substituted impurity mandated by Ph. Eur. With ≥98% certified purity, it is structurally distinct from Impurities A, B, D, E, and F, ensuring accurate HPLC/UHPLC calibration, system suitability testing, and ICH Q3A/Q3B compliance for ANDA and NDA submissions. Supplied as the dihydrochloride salt for enhanced solubility, it is essential for forced degradation studies, stability testing, and routine QC batch release.

Molecular Formula C21H27Cl3N2O3
Molecular Weight 461.8 g/mol
Cat. No. B11937684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCetirizine Impurity C dihydrochloride
Molecular FormulaC21H27Cl3N2O3
Molecular Weight461.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3Cl.Cl.Cl
InChIInChI=1S/C21H25ClN2O3.2ClH/c22-19-9-5-4-8-18(19)21(17-6-2-1-3-7-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H
InChIKeyMUZLUPGCGALIKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cetirizine Impurity C dihydrochloride: A Critical Reference Standard for Pharmaceutical Quality Control and Analytical Method Validation


Cetirizine Impurity C dihydrochloride (CAS 2702511-37-1, molecular formula C21H27Cl3N2O3) is a specified impurity of the second-generation antihistamine cetirizine, arising as a by-product during its synthesis or storage . It serves as a crucial reference standard for analytical method development, validation, and quality control in pharmaceutical manufacturing, as mandated by major pharmacopoeias, including the European Pharmacopoeia (Ph. Eur.) [1]. Its precise identification and quantification are essential to ensure the safety, efficacy, and regulatory compliance of cetirizine-based drug products .

Why Cetirizine Impurity C dihydrochloride Cannot Be Substituted with Other Cetirizine Impurities or Analogs


Cetirizine Impurity C dihydrochloride is structurally distinct from other cetirizine-related impurities (e.g., Impurity A, B, D, E, F) and the parent drug, possessing a unique 2-chloro substitution on the phenyl ring, which imparts specific physicochemical and chromatographic properties [1]. This structural divergence leads to differences in chromatographic retention time, spectral characteristics, and potential pharmacological activity [2]. Therefore, generic substitution with other impurities or cetirizine itself is scientifically invalid for analytical method development, system suitability testing, and regulatory impurity profiling. Using an incorrect reference standard would compromise the accuracy, specificity, and reliability of analytical results, potentially leading to failed regulatory submissions or undetected quality issues.

Quantitative Differentiation of Cetirizine Impurity C dihydrochloride: Evidence-Based Comparison for Informed Procurement


Superior Synthesis Yield: Direct Comparison of Preparation Method Efficiency

The patented preparation method for Cetirizine Impurity C dihydrochloride achieves a significantly higher total yield compared to prior art methods. This patent describes a streamlined synthesis route that reduces the number of reaction steps, resulting in a total yield of more than 70% [1]. The invention directly contrasts with existing methods, which involve additional reaction steps (e.g., using piperazine followed by 2-chloroethanol) that are not only more time-consuming and energy-intensive but also result in lower yields [1]. This higher yield translates to a more cost-effective and efficient production of the impurity standard.

Synthetic Chemistry Process Optimization Pharmaceutical Manufacturing

High Purity Certification: Quantitative Purity Benchmarks Against Regulatory Requirements

Cetirizine Impurity C dihydrochloride is commercially available with a certified purity of ≥99% and ≥98% HPLC . These high-purity specifications are essential for its use as a reference standard in quantitative analytical methods. While the European Pharmacopoeia mandates the monitoring of Impurity C [1], it does not specify a quantitative purity requirement for the reference standard itself. However, the availability of a highly pure (>98%) reference standard is critical for accurate quantification and method validation, ensuring that the measured impurity levels in drug products are precise and reliable.

Analytical Chemistry Quality Control Regulatory Science

Distinct Solubility Profile: Quantitative Solubility Data for Method Development

Cetirizine Impurity C dihydrochloride exhibits a distinct solubility profile that is critical for analytical method development and sample preparation. It has a solubility of 100 mg/mL in DMSO and 83.33 mg/mL in water . These quantitative values are essential for preparing stock solutions and calibrators for HPLC and LC-MS/MS methods. While the parent drug, cetirizine dihydrochloride, is also soluble in water, the specific solubility of the impurity standard in DMSO and water must be known to ensure complete dissolution and accurate quantification during analysis. This data is not readily available for all related impurities, making this information a key differentiator for this specific compound.

Preformulation Analytical Method Development Solubility Science

Enhanced Chromatographic Resolution: Indirect Evidence from Modern UHPLC Method Development

A 2023 study aimed at updating the European Pharmacopoeia (Ph. Eur.) impurity profiling method for cetirizine highlights the challenges with the existing HILIC method, which suffers from poor reproducibility and column deterioration [1]. The study successfully developed a new, more robust reversed-phase UHPLC method for cetirizine impurity profiling [1]. While this study does not provide direct quantitative data for Impurity C alone, it demonstrates a class-level need for improved analytical methods for all cetirizine impurities, including C. The development and validation of this new UHPLC method, which offers better resolution and robustness, underscores the critical need for high-quality reference standards like Cetirizine Impurity C dihydrochloride to support modern, reliable analytical workflows in pharmaceutical quality control.

Chromatography Analytical Method Validation Pharmaceutical Analysis

Optimal Application Scenarios for Cetirizine Impurity C dihydrochloride Based on Quantitative Evidence


Analytical Method Development and Validation for Regulatory Submissions

Cetirizine Impurity C dihydrochloride is the definitive reference standard for developing and validating HPLC or UHPLC methods for the quantification of this specific impurity in cetirizine drug substances and finished products. Its high certified purity (≥99%) ensures accurate calibration and system suitability testing, which is critical for meeting International Council for Harmonisation (ICH) guidelines and pharmacopoeial requirements . The availability of robust, modern methods, as highlighted by recent studies [1], underscores the need for this specific standard to ensure method accuracy and reproducibility in regulatory submissions (e.g., ANDAs, NDAs).

Stability Studies and Forced Degradation Analysis

This impurity standard is essential for identifying and quantifying Cetirizine Impurity C formed during stability studies and forced degradation experiments. By using this compound as a reference, researchers can accurately track the formation of this specific degradation product under various stress conditions (e.g., heat, light, humidity, oxidation). This is a regulatory requirement to establish product shelf-life and storage conditions, and to ensure that impurity levels remain below specified thresholds throughout the drug product's lifecycle [1].

Pharmaceutical Quality Control and Batch Release Testing

In QC laboratories, Cetirizine Impurity C dihydrochloride is used as a reference standard for the routine testing of cetirizine API and finished drug products. Its use ensures that the levels of this specific impurity are accurately measured and do not exceed the limits set by pharmacopoeias (e.g., Ph. Eur.) or internal specifications. The high purity and well-defined solubility of the standard are critical for preparing accurate calibration solutions, which directly impacts the reliability of batch release decisions and ensures patient safety .

Synthetic Process Development and Optimization

The patented high-yield synthesis method [2] makes this compound a valuable target for process chemists working to improve the manufacturing route of cetirizine. By having access to this impurity standard, researchers can identify and quantify the by-product in reaction mixtures, enabling them to optimize reaction conditions to minimize its formation, thereby increasing the overall yield and purity of the final API. This directly translates to reduced manufacturing costs and a more efficient, sustainable process.

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